1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine
Description
Properties
IUPAC Name |
tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-20-13(18)10-12(16)11-6-8-17(9-7-11)14(19)21-15(2,3)4/h11-12H,5-10,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWIVVWMLYSOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661434 | |
| Record name | tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-37-4 | |
| Record name | Ethyl β-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Protection of the Amino Group: The amino group of the piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Ethoxycarbonylethyl Group: The protected piperidine is then reacted with ethyl 2-bromoacetate to introduce the ethoxycarbonylethyl group. This reaction is typically carried out in the presence of a base such as potassium carbonate.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonylethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and acetonitrile, as well as catalysts and bases like triethylamine and potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthetic Applications
1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine serves as a key intermediate in the synthesis of various drug candidates. Its ability to undergo selective deprotection under acidic conditions facilitates the introduction of diverse functional groups, making it invaluable in the following areas:
- Peptide Synthesis : Utilized as a building block for constructing peptides with specific biological activities.
- Chiral Auxiliary : Acts as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions.
Medicinal Chemistry
The compound has shown promise in several therapeutic areas:
SIRT2 Inhibitors
Research has explored its role in synthesizing N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides as SIRT2 inhibitors. These compounds have potential applications in cancer therapy due to their ability to modulate cellular pathways involved in tumor progression.
Anti-HIV Activity
Studies have indicated that derivatives of 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine can act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds exhibit significant anti-HIV activity and may serve as leads for developing new antiviral agents.
While specific biological activity data for 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine is limited, related compounds have demonstrated various pharmacological effects:
Antimicrobial Activity
Incorporation of this compound into peptide structures has been shown to enhance antimicrobial properties. For example, studies indicate that substituting D-amino acids with N-methyl amino acids can improve the efficacy of peptides against bacterial strains while reducing hemolytic activity .
Anticancer Potential
Analogues of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For instance, actinomycin D analogs featuring this compound maintained or enhanced cytotoxicity against various cancer cells, indicating its potential for tailored cancer therapies .
Case Study 1: Development of Antimicrobial Peptides
A study investigated the development of antimicrobial peptides incorporating 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine. Results showed significant activity against various bacterial strains while exhibiting lower hemolytic activity compared to traditional peptides, suggesting safer antimicrobial agents with reduced side effects.
Case Study 2: Cancer Therapeutics
Another investigation focused on synthesizing actinomycin D analogs featuring this compound. The study found that these analogs exhibited varied acute toxicity profiles while maintaining or enhancing cytotoxicity against cancer cell lines, highlighting the potential for developing tailored cancer therapies using modified amino acids like this compound.
Mechanism of Action
The mechanism of action of 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The presence of the Boc protecting group and the ethoxycarbonylethyl moiety influences its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares structural features, applications, and physicochemical properties of 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine with related compounds:
Key Structural and Functional Comparisons
Substituent Reactivity: The 1-amino-2-ethoxycarbonylethyl group in the target compound introduces both amino (basic) and ester (hydrolyzable) functionalities, enabling diverse reactivity in coupling reactions . Aminomethyl substituents (e.g., 1-Boc-4-(Aminomethyl)piperidine) are simpler, favoring straightforward alkylation or acylation reactions .
Biological Activity: Piperidine derivatives with anilino groups (e.g., norfentanyl) show high sigma-1 receptor affinity (Ki = 6.0 nM) and are used in melanoma imaging . The target compound’s ethoxycarbonylethyl group may reduce receptor binding but improve metabolic stability. Acetylcholinesterase inhibitors (e.g., E2020 in ) utilize bulky substituents (e.g., 5,6-dimethoxyindanone) for enzyme inhibition, whereas the target compound’s linear substituent likely lacks such steric complementarity.
Synthetic Utility: The Boc group in all listed compounds facilitates purification and stability during synthesis. For example, 1-Boc-4-(phenylamino)piperidine undergoes acylation with propionyl chloride to yield norfentanyl precursors in >90% yield . Deprotection of the Boc group (using HCl/ether) is a common step in generating active pharmaceutical ingredients (APIs) .
Physical Properties
- Boiling Point : 1-Boc-4-(2-Ethoxycarbonyl-acetyl)piperidine has a boiling point of 386.1±32.0°C , while the target compound’s properties are unspecified but likely comparable due to similar molecular weight (~299–306 g/mol).
- Solubility : Boc-protected piperidines generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile) .
Biological Activity
1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine is a synthetic compound notable for its structural features, including a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethoxycarbonyl moiety. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as a precursor for synthesizing various bioactive compounds.
- Molecular Formula : C15H28N2O4
- Molecular Weight : 300.3900 g/mol
The presence of the Boc group allows for selective deprotection under acidic conditions, facilitating further chemical transformations. The ethoxycarbonyl group enhances the compound's reactivity and versatility in organic synthesis.
Biological Activity Overview
While specific biological activity data for 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine is limited, related compounds have demonstrated various therapeutic potentials. Notably, this compound serves as a building block for synthesizing derivatives that may exhibit significant biological activities, such as:
- SIRT2 Inhibition : It can be utilized in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which have shown promise as SIRT2 inhibitors.
- Anti-HIV Activity : The compound has been linked to the development of piperidinylamino-diarylpyrimidine derivatives, which are investigated for their potential as non-nucleoside reverse transcriptase inhibitors.
The precise mechanism of action for 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine remains to be fully elucidated. However, preliminary studies suggest that compounds with similar structures may interact with specific molecular targets, modulating biological pathways and exhibiting therapeutic effects.
Case Study 1: Synthesis and Evaluation of SIRT2 Inhibitors
A study focused on the design and synthesis of SIRT2 inhibitors using derivatives of 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine showed promising results in inhibiting SIRT2 activity. The synthesized compounds were evaluated for their potency and selectivity, demonstrating effective inhibition in cellular assays.
Case Study 2: Development of Anti-HIV Agents
Research involving the synthesis of piperidinylamino-diarylpyrimidine derivatives from this compound revealed significant anti-HIV activity. The derivatives were tested against various strains of HIV, showing efficacy comparable to existing treatments.
Comparative Analysis
The following table compares 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-1-Boc-piperidine | C10H20N2O2 | Lacks ethoxycarbonyl group; simpler structure |
| 4-(N-Boc-amino)piperidine | C10H20N2O | Similar piperidine structure; no ethoxy group |
| 1-N-Boc-4-(Phenylamino)piperidine | C16H24N2O2 | Contains a phenyl group; different functional properties |
The unique combination of both Boc and ethoxycarbonyl groups in 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine distinguishes it from these similar compounds, enhancing its utility in specific synthetic applications and potential biological activities.
Q & A
Q. What are the optimal synthetic routes for 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution of a Boc-protected piperidine precursor. For example:
- Reductive Amination : Use sodium triacetoxyborohydride (STAB) in dichloroethane with acetic acid as a catalyst to couple 1-Boc-4-piperidone with an appropriate amino ester (e.g., ethyl glycinate). This method achieves yields >90% under inert conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Monitor intermediates via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
Q. How can spectroscopic techniques validate the structure of 1-Boc-4-(1-Amino-2-ethoxycarbonylethyl)piperidine?
Methodological Answer:
- NMR :
- ¹H NMR : Look for Boc-group tert-butyl protons at δ 1.4–1.5 ppm and piperidine ring protons (δ 2.5–3.5 ppm). Ethoxycarbonyl protons appear as a quartet at δ 4.1–4.3 ppm (J = 7 Hz) .
- ¹³C NMR : Confirm Boc carbonyl (δ 155–160 ppm) and ethoxycarbonyl (δ 170–175 ppm) signals .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch, Boc group) and ~1250 cm⁻¹ (C-O ester) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid moisture and acidic/basic contaminants, which hydrolyze the Boc group .
- Stability tests show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can conflicting NMR data for Boc-protected intermediates be resolved?
Methodological Answer:
- Dynamic Effects : Rotamers in Boc-protected amines cause splitting in ¹H NMR. Use variable-temperature NMR (VT-NMR) at 50–60°C to coalesce signals .
- DFT Calculations : Compare experimental chemical shifts with computed values (B3LYP/6-31G* level) to assign ambiguous peaks .
Q. What strategies mitigate racemization during enantioselective synthesis of the aminoethyl sidechain?
Methodological Answer:
- Chiral Catalysis : Use (R)- or (S)-BINAP ligands with palladium catalysts to achieve >90% enantiomeric excess (ee) in asymmetric hydrogenation .
- Low-Temperature Conditions : Perform reactions at –10°C to slow racemization kinetics. Monitor ee via chiral HPLC (Chiralpak IA column, hexane/IPA eluent) .
Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?
Methodological Answer:
- pH Studies : The Boc group hydrolyzes rapidly at pH <3 (t₁/₂ ~2 hours) but remains stable at pH 5–7 (t₁/₂ >100 hours). Use phosphate buffers (pH 6.5) for aqueous experiments .
- Solvent Effects : Stability decreases in polar aprotic solvents (DMF, DMSO) due to increased solvolysis. Prefer dichloromethane or THF for reactions .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for Boc-protected piperidine derivatives?
Methodological Answer:
- Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. MeOH) to isolate polymorphic forms. Compare DSC thermograms to identify transitions .
- Purity Verification : Use elemental analysis (C, H, N within ±0.3% of theoretical) to rule out impurities affecting melting points .
Methodological Tables
Q. Table 1. Comparative Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H, Boc), δ 4.15 (q, 2H) | |
| ¹³C NMR (CDCl₃) | δ 155.2 (C=O), δ 61.5 (OCH₂CH₃) | |
| FT-IR | 1682 cm⁻¹ (C=O), 1253 cm⁻¹ (C-O) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
